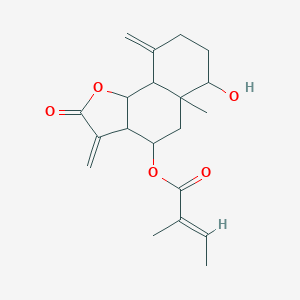

8beta-Tigloyloxyreynosin

Description

Classification and Structural Context of Sesquiterpene Lactones

Sesquiterpene lactones (SLs) are a major class of secondary metabolites found throughout the plant kingdom, with a particularly high concentration in the Asteraceae (daisy) family. nih.govresearchgate.net These compounds are characterized by a 15-carbon (C15) backbone, formed from three isoprene (B109036) units, and feature a defining lactone ring—a cyclic ester. oaepublish.com The immense structural diversity of the over 5,000 known SLs is a result of various carbocyclic skeletons, which forms the primary basis for their classification. nih.govtandfonline.com

The main classes of sesquiterpene lactones are distinguished by their foundational carbon frameworks. These include germacranolides, guaianolides, eudesmanolides, pseudoguaianolides, and others. mdpi.com 8beta-Tigloyloxyreynosin belongs to the guaianolide subclass. The guaianolide skeleton is a bicyclic structure consisting of a seven-membered ring fused to a five-membered ring, with a γ-lactone ring typically attached. mdpi.com Specifically, guaianolides can be further divided into structural isomers, such as 12,6-guaianolides and 12,8-guaianolides, based on the lactone ring's point of attachment. mdpi.com The characteristic α-methylene-γ-lactone group present in many SLs is a key structural feature responsible for much of their biological activity. encyclopedia.pubresearchgate.net

Table 1: Major Classes of Sesquiterpene Lactones

Historical Overview of Research on 8beta-Tigloyloxyreynosin and Related Compounds

Research into sesquiterpene lactones began over a century ago, with significant progress in their isolation and characterization occurring from the 1960s onwards. researchgate.net 8beta-Tigloyloxyreynosin (CAS Registry Number: 80368-31-6) is a naturally occurring guaianolide. It has been isolated from plant species such as Liatris laevigata and those within the Artemisia genus, both belonging to the prolific Asteraceae family. The isolation of such compounds from plant material typically involves extraction with organic solvents followed by extensive chromatographic techniques to purify the individual constituents. nih.gov Structural elucidation is then achieved through sophisticated spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), which define its molecular formula and complex stereochemistry.

While dedicated research focusing exclusively on 8beta-Tigloyloxyreynosin is limited in the public domain, extensive studies have been conducted on structurally related sesquiterpene lactones, providing valuable context. Compounds like Reynosin (B1680571) and Santamarine, also isolated from Asteraceae species such as Ambrosia confertiflora, are closely related eudesmanolides (a different SL subclass) that have been investigated for various biological activities. tandfonline.comtandfonline.comnih.gov Research on these related compounds, first identified in the mid-1960s and early 1970s, has paved the way for understanding the potential roles of the broader class of sesquiterpene lactones. tandfonline.com The study of these analogues helps to build a comprehensive picture of the structure-activity relationships within this chemical family.

Table 2: Chemical Identifiers for 8beta-Tigloyloxyreynosin

Table 3: Selected Related Sesquiterpene Lactones and Their Natural Sources

Significance and Research Trajectory of Natural Products in Biomedical Science

Natural products have historically been a cornerstone of medicine, providing the foundational structures for many therapeutic agents. nih.govhilarispublisher.com Their inherent chemical diversity and biological activity, refined through evolution, offer a rich resource for drug discovery that is difficult to replicate through synthetic chemistry alone. caymanchem.comnih.gov The research trajectory for natural products typically begins with isolation and structural elucidation, followed by screening for biological activities and, for promising candidates, investigation into their mechanisms of action. hilarispublisher.com

Sesquiterpene lactones, as a class, exemplify this trajectory and are at the forefront of natural product research. thieme-connect.com They are known to possess a wide spectrum of pharmacological properties, including potent anti-inflammatory and anticancer activities. nih.govresearchgate.net This has led to numerous preclinical studies and, in some cases, clinical trials. researchgate.netnih.gov The investigation into these compounds has revealed that they can modulate key cellular signaling pathways involved in disease, such as the NF-κB and STAT3 pathways, which are critical in inflammation and cancer. researchgate.netfrontiersin.org The success of compounds like artemisinin (B1665778) (an antimalarial) and the advancement of others like parthenolide (B1678480) into cancer clinical trials underscore the immense therapeutic potential held within the sesquiterpene lactone family. uac.ptnih.gov The study of individual compounds like 8beta-Tigloyloxyreynosin contributes to this broader effort, helping to build a deeper understanding of how specific structural variations influence biological function.

Table 4: Notable Sesquiterpene Lactones and Their Biomedical Significance

Propriétés

IUPAC Name |

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-6-10(2)18(22)24-13-9-20(5)14(21)8-7-11(3)16(20)17-15(13)12(4)19(23)25-17/h6,13-17,21H,3-4,7-9H2,1-2,5H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDKULNHLFGRDK-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420460 | |

| Record name | NSC357287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80368-31-6 | |

| Record name | NSC357287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC357287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Sources of 8beta Tigloyloxyreynosin

Identification of Plant Families and Species Containing 8beta-Tigloyloxyreynosin or Closely Related Analogues

Scientific research has pinpointed the primary botanical source of 8beta-Tigloyloxyreynosin to be the tulip tree, Liriodendron tulipifera. This species is a prominent member of the Magnoliaceae family, commonly known as the magnolia family. The genus Liriodendron is unique in that it comprises only two species: L. tulipifera, which is native to eastern North America, and L. chinense, found in China and Vietnam. nih.govresearchgate.net

Liriodendron tulipifera is known to produce a variety of sesquiterpene lactones, including 8beta-Tigloyloxyreynosin and other closely related analogues. These compounds are part of a larger class of secondary metabolites that are widespread in the plant kingdom and are known for their diverse biological activities. nih.gov Other sesquiterpene lactones identified in L. tulipifera include laurenobiolide, tulipinolide (B1238175), and epi-tulipinolide. researchgate.netnih.gov

| Family | Genus | Species | Compound(s) |

|---|---|---|---|

| Magnoliaceae | Liriodendron | Liriodendron tulipifera | 8beta-Tigloyloxyreynosin, Laurenobiolide, Tulipinolide, Epi-tulipinolide, Costunolide (B1669451) |

| Magnoliaceae | Liriodendron | Liriodendron chinense | Costunolide (Laurenobiolide reported to be absent) |

| Magnoliaceae | Magnolia | Magnolia virginiana | Costunolide, Dehydrocostus lactone |

| Magnoliaceae | Magnolia | Magnolia acuminata | Costunolide |

| Magnoliaceae | Magnolia | Magnolia macrophylla | Dehydrocostus lactone |

Geographical Distribution and Ecological Context of Source Organisms

The principal source of 8beta-Tigloyloxyreynosin, Liriodendron tulipifera, has a wide geographical distribution throughout eastern North America. Its native range extends from southern New England, west to southern Ontario and Michigan, south to Louisiana, and east to north-central Florida. The species thrives in a variety of climatic conditions, from the cooler temperatures of its northern range to the nearly frost-free winters of the south.

Liriodendron tulipifera is typically found in rich, moist, and well-drained soils of temperate deciduous forests. It grows best on northern and eastern aspects, lower slopes, and in sheltered coves. The tree can be found from near sea level in Florida to elevations of up to 4,500 feet in the Appalachian Mountains. The greatest abundance and largest specimens are often found in the Ohio River valley and on the mountain slopes of North Carolina, Tennessee, Kentucky, and West Virginia.

Comparative Analysis of 8beta-Tigloyloxyreynosin Content and Chemotypes in Different Natural Sources

While specific quantitative data on the variation of 8beta-Tigloyloxyreynosin content across different populations of Liriodendron tulipifera is not extensively detailed in the available literature, comparative studies of the sesquiterpene lactone profiles within the Liriodendron genus and related Magnoliaceae species indicate the existence of distinct chemotypes.

Further comparative analysis with other members of the Magnoliaceae family reveals more defined chemotypic variations. For instance, a study comparing L. tulipifera with three other Magnolia species (M. virginiana, M. acuminata, and M. macrophylla) found that epi-tulipinolide, laurenobiolide, and tulipinolide were only detected in L. tulipifera extracts. researchgate.net In contrast, costunolide was found in L. tulipifera, M. virginiana, and M. acuminata. researchgate.net Dehydrocostus lactone was detected in M. macrophylla and M. virginiana. researchgate.net These distinct distributions of sesquiterpene lactones highlight the chemical diversity within the Magnoliaceae family and point to the existence of different chemotypes among these closely related species.

| Compound | Liriodendron tulipifera | Liriodendron chinense | Magnolia virginiana | Magnolia acuminata | Magnolia macrophylla |

|---|---|---|---|---|---|

| Epi-tulipinolide | Present | Not Reported | Absent | Absent | Absent |

| Laurenobiolide | Present | Absent | Absent | Absent | Absent |

| Tulipinolide | Present | Not Reported | Absent | Absent | Absent |

| Costunolide | Present | Present | Present | Present | Not Reported |

| Dehydrocostus lactone | Not Reported | Not Reported | Present | Not Reported | Present |

Advanced Methodologies for Isolation and Purification of 8beta Tigloyloxyreynosin

Optimized Extraction Protocols for Target Compound Enrichment

The initial and most critical step in obtaining 8beta-Tigloyloxyreynosin is its efficient extraction from the source biomass. The primary goal is to maximize the yield of the target compound while minimizing the co-extraction of impurities, which can complicate subsequent purification steps. Traditional methods often involve maceration or Soxhlet extraction with organic solvents. However, recent research has focused on optimizing these protocols for greater efficiency and selectivity.

The choice of solvent is paramount. While ethanol (B145695) is a common choice for extracting sesquiterpene lactones, studies on related compounds have shown that methanol (B129727) can also be highly effective. coms.eventsnih.gov An optimized protocol for sesquiterpene lactones from Aucklandia lappa involved shaking for one hour followed by 30 minutes of sonication using 100% methanol as the solvent. nih.gov The optimization of extraction parameters such as temperature and duration is also crucial. For instance, a study on the extraction of sesquiterpene lactones from chicory roots found that maceration in water for 17 hours at 30°C significantly increased the yield of free lactones by promoting the hydrolysis of their conjugated forms. nih.gov

Modern techniques such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are being increasingly adopted for their efficiency. UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. epo.org SFE, most commonly employing supercritical carbon dioxide (scCO₂), offers a green alternative to organic solvents. mdpi.com The polarity of scCO₂ can be fine-tuned by adjusting pressure and temperature or by adding a co-solvent like ethanol. This allows for a more selective extraction of moderately polar compounds like 8beta-Tigloyloxyreynosin. mdpi.com For example, optimal SFE conditions for sesquiterpene lactones from Cichorium intybus were achieved at 350 bar and 40°C with a 10% ethanol co-solvent, proving more selective than conventional solvent extraction. mdpi.com

A comparison of extraction parameters for sesquiterpene lactones is presented in the table below.

| Parameter | Conventional Maceration | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |

| Solvent | Methanol, Ethanol, Water nih.govnih.gov | Ethanol, Methanol epo.org | Supercritical CO₂ with co-solvents (e.g., Ethanol) mdpi.com |

| Temperature | 30°C - 100°C nih.gov | Typically near ambient | 40°C - 60°C mdpi.com |

| Time | 1 - 17 hours nih.govnih.gov | 30 - 60 minutes nih.gov | 1.5 - 2 hours mdpi.com |

| Selectivity | Moderate | Moderate to High | High |

| Efficiency | Low to Moderate | High | High |

Chromatographic Techniques for High-Purity Isolation

Following extraction, the crude extract, which contains a complex mixture of compounds, must undergo several chromatographic purification steps to isolate 8beta-Tigloyloxyreynosin in high purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable tool for the final purification and analysis of 8beta-Tigloyloxyreynosin. Analytical HPLC is used to monitor the purity of fractions from other chromatographic steps, while preparative HPLC is employed to obtain the highly pure compound.

Reversed-phase HPLC is the most common mode used for sesquiterpene lactones. wiley.com A typical system utilizes a C18 stationary phase, which effectively separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, often with a small percentage of an acid like formic acid to improve peak shape. wiley.commdpi.com Elution can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to achieve optimal separation of complex mixtures. wiley.com

Table of Typical HPLC Parameters for Sesquiterpene Lactone Separation:

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) wiley.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid wiley.commdpi.com |

| Elution Mode | Gradient or Isocratic wiley.com |

| Flow Rate | 0.8 - 1.2 mL/min (Analytical) |

| Detection | UV/Diode Array Detector (DAD) at ~210-220 nm |

| Column Temperature | 25°C - 35°C wiley.com |

Countercurrent Chromatography (CCC)

Countercurrent Chromatography, particularly in its high-speed format (HSCCC), has emerged as a powerful preparative technique for separating natural products. brieflands.com CCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible sample adsorption and degradation. nih.gov This results in high sample recovery, making it ideal for isolating labile or low-abundance compounds like 8beta-Tigloyloxyreynosin.

The success of a CCC separation hinges on the selection of a suitable biphasic solvent system. A widely used system for sesquiterpene lactones is composed of n-hexane, ethyl acetate, methanol, and water (HEMWat) in various volume ratios. coms.eventsnih.gov The partition coefficient (K) of the target compound in the chosen system is a critical parameter for a successful separation. For instance, in the separation of three sesquiterpenoid lactones from Eupatorium lindleyanum, a HEMWat system (1:4:2:3, v/v/v/v) was successfully employed. nih.govnih.gov The separation was performed at a flow rate of 2.0 mL/min with a revolution speed of 900 rpm, yielding compounds with purities greater than 91%. nih.gov

Preparative Thin-Layer Chromatography (PTLC) and Flash Chromatography

Before advancing to high-resolution techniques like HPLC or CCC, preliminary fractionation of the crude extract is often performed using lower-resolution, high-capacity methods like flash chromatography. This technique uses a pre-packed column (often with silica (B1680970) gel) and applies pressure to speed up the separation process. It is an effective way to separate the extract into less complex fractions based on polarity. Both normal-phase (silica gel) and reversed-phase (e.g., C18) flash chromatography can be utilized. mdpi.commdpi.com

Preparative Thin-Layer Chromatography (PTLC) is another valuable tool, particularly for smaller-scale purifications. The crude extract or a partially purified fraction is applied as a band onto a thick-layer silica gel plate. After development in a suitable solvent system, the separated bands corresponding to different compounds are visualized (typically under UV light), scraped from the plate, and the compound is eluted from the silica with an appropriate solvent.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, usually carbon dioxide, as the mobile phase. d-nb.info SFC offers several advantages, including fast separations and the use of environmentally benign solvents. It is particularly well-suited for the separation of non-polar to moderately polar compounds like sesquiterpene lactones. d-nb.info

In SFC, polar stationary phases such as silica, aminopropyl, or cyano-bonded silica are often used. d-nb.info The solvating power of the supercritical CO₂ mobile phase is adjusted by adding polar modifiers like methanol or ethanol. d-nb.info The separation of artemisinin (B1665778), a well-known sesquiterpene lactone, has been successfully demonstrated using a packed aminopropyl silica column with detection by an evaporative light scattering detector (ELSD). d-nb.info This highlights the potential of SFC as a powerful tool for the high-purity isolation of 8beta-Tigloyloxyreynosin.

Purity Assessment and Quality Control Methodologies for Isolated 8beta-Tigloyloxyreynosin

Once 8beta-Tigloyloxyreynosin has been isolated, its purity must be rigorously assessed. This is crucial for ensuring the reliability and reproducibility of subsequent biological assays or structural studies.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the primary method for determining the purity of the final product. nih.gov The sample is analyzed under standardized conditions, and the purity is calculated based on the relative peak area of the target compound compared to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for most research applications.

In addition to chromatographic purity, the structural identity and integrity of the isolated compound must be confirmed. This is achieved through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, allowing for unambiguous identification of 8beta-Tigloyloxyreynosin. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to confirm connectivities and stereochemistry. brieflands.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecule, which is used to confirm its elemental composition. bioline.org.br

For absolute quantification and as a primary quality control standard, Quantitative NMR (qNMR) can be employed. This method allows for the determination of the absolute purity (or concentration) of a sample by comparing the integral of a specific signal from the target compound with that of a certified internal standard of known concentration.

Visual inspection for color changes or precipitation and pH measurements of solutions are also fundamental quality control checks during processing and storage. biocrick.com

Spectroscopic and Analytical Techniques for Structural Elucidation of 8beta Tigloyloxyreynosin

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the carbon-hydrogen framework. researchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a detailed picture of connectivity and spatial relationships within the 8beta-Tigloyloxyreynosin molecule can be constructed.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Experiments for Connectivity and Proximity

One-dimensional ¹H and ¹³C NMR spectra offer the initial and foundational data for structural elucidation. The ¹H NMR spectrum reveals the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For 8beta-Tigloyloxyreynosin, characteristic signals include those for vinyl protons and protons on carbons bearing oxygen atoms. vulcanchem.com The ¹³C NMR spectrum, in turn, provides information on the number and types of carbon atoms present, such as carbonyls, olefinic carbons, and aliphatic carbons. vulcanchem.com

To assemble the molecular puzzle, 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another. emerypharma.com This is instrumental in piecing together fragments of the molecule, such as the spin systems within the tigloyloxy moiety and the sesquiterpene core.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. columbia.edu By linking the ¹H and ¹³C signals, it allows for the definitive assignment of which proton is attached to which carbon. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This through-space correlation is critical for determining the relative stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for 8beta-Tigloyloxyreynosin

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 3 | 6.25 | |

| 13 (tiglate) | 5.78 | |

| Tiglate Ester Carbonyl | 170.2 | |

| Lactone Carbonyl | 176.9 |

Note: The data presented are representative and may vary slightly depending on the solvent and experimental conditions. vulcanchem.com

Stereochemical Elucidation via Coupling Constant Analysis and Nuclear Overhauser Effect Spectroscopy (NOESY)

Beyond establishing the connectivity, NMR spectroscopy is paramount for defining the three-dimensional arrangement of atoms, or stereochemistry. The magnitude of the coupling constant (J-value) between two protons, obtained from the ¹H NMR spectrum, is dependent on the dihedral angle between them, as described by the Karplus relationship. By analyzing these coupling constants, the relative orientation of substituents on a ring system can be deduced.

NOESY experiments provide direct evidence for the spatial proximity of protons. The observation of a NOE correlation between two protons indicates that they are close to each other in space, typically within 5 Å. For 8beta-Tigloyloxyreynosin, NOESY data would be crucial in confirming the β-orientation of the tigloyloxy group at the C-8 position and the relative stereochemistry of other chiral centers within the sesquiterpene lactone framework. vulcanchem.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. innovareacademics.in

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. innovareacademics.inmeasurlabs.com This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. innovareacademics.in For 8beta-Tigloyloxyreynosin, with a molecular formula of C₂₀H₂₆O₅, HRMS would provide a highly accurate mass measurement, confirming this elemental composition. vulcanchem.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. longdom.orgthermofisher.com The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. By analyzing the neutral losses and the m/z values of the fragment ions, key structural motifs within 8beta-Tigloyloxyreynosin, such as the loss of the tigloyloxy side chain or the cleavage of the lactone ring, can be identified, further corroborating the structure determined by NMR. mdpi.com

Table 2: Key Mass Spectrometry Data for 8beta-Tigloyloxyreynosin

| Parameter | Value |

| Molecular Formula | C₂₀H₂₆O₅ |

| Molecular Weight | 346.4 g/mol |

Source: vulcanchem.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

While NMR and MS provide the skeletal framework, IR and UV-Vis spectroscopy offer complementary information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. uobabylon.edu.iq Specific functional groups have characteristic absorption frequencies. In the IR spectrum of 8beta-Tigloyloxyreynosin, key absorptions would be expected for the hydroxyl (-OH) group, the carbonyl (C=O) groups of the ester and the γ-lactone, and the carbon-carbon double bonds (C=C) of the tiglate moiety and the exocyclic methylene (B1212753) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. libretexts.org It is particularly useful for identifying conjugated systems. cureffi.org 8beta-Tigloyloxyreynosin contains an α,β-unsaturated γ-lactone and a tiglate ester group, both of which are chromophores that absorb in the UV region. The position of the maximum absorbance (λmax) can provide evidence for the presence of these conjugated systems. uobabylon.edu.iq

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the most reliable and unambiguous method for determining the absolute configuration of chiral molecules. nih.govwikipedia.org This technique provides a precise three-dimensional model of the molecule as it exists in the crystalline state, revealing the spatial arrangement of each atom relative to the others. For complex sesquiterpene lactones, X-ray diffraction analysis is often the ultimate proof of structure and stereochemistry. nih.govrsc.org

The process requires growing a suitable single crystal of the compound, which can sometimes be a challenging step. nih.gov Once a crystal is obtained, it is exposed to a beam of X-rays. The electrons within the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed. frontiersin.org

To determine the absolute configuration—that is, to distinguish between a molecule and its non-superimposable mirror image (enantiomer)—a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. wikipedia.org When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a phase shift occurs during scattering. frontiersin.org This effect, particularly for atoms heavier than oxygen, creates small but measurable differences in the diffraction pattern when comparing reflections that should otherwise be identical (Friedel's pairs). Analysis of these differences, often quantified by the Flack parameter, allows for the definitive assignment of the correct enantiomer. researchgate.net A Flack parameter close to zero indicates that the determined absolute structure is correct. researchgate.net

While specific X-ray crystallographic data for 8β-Tigloyloxyreynosin is not publicly available, the table below presents representative data for a related guaianolide sesquiterpene lactone, Berlandin, to illustrate the type of information obtained from such an analysis. rsc.org

| Crystallographic Parameter | Value (for Berlandin) |

|---|---|

| Molecular Formula | C22H26O7 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.306(3) |

| b (Å) | 37.040(11) |

| c (Å) | 8.959(3) |

| Z (Molecules per unit cell) | 4 |

| R-factor (%) | 7.9 |

Chiroptical Methods (Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Enantiomeric and Diastereomeric Purity Assessment

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. wikipedia.org They are powerful tools for assessing the stereochemistry and purity of enantiomeric and diastereomeric compounds in solution. spark904.nl

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. tandfonline.com This differential absorption (ΔA) is only observed in the wavelength regions where the molecule has a chromophore. unam.mx A plot of ΔA versus wavelength is a CD spectrum, which can exhibit positive or negative peaks, known as Cotton effects. The shape and sign of the CD curve are highly sensitive to the molecule's absolute configuration and conformation. For sesquiterpene lactones, the α-methylene-γ-lactone and other unsaturated groups act as key chromophores. rsc.org In modern natural product chemistry, experimental CD spectra are often compared with computationally calculated spectra for possible stereoisomers to assign the absolute configuration, a method particularly useful when suitable crystals for X-ray analysis cannot be grown. frontiersin.orgtandfonline.comfrontiersin.org

Both CD and ORD are valuable for assessing enantiomeric and diastereomeric purity. A pure enantiomer will produce a characteristic spectrum, while its mirror image will produce an identical spectrum of opposite sign. The presence of a stereoisomeric impurity would alter the observed spectrum, and the magnitude of the signal can be used to quantify the enantiomeric or diastereomeric excess.

The table below illustrates the kind of data that would be obtained from an Electronic Circular Dichroism (ECD) analysis for a guaianolide sesquiterpene, which is critical for confirming its absolute configuration.

| Analysis Type | Reported Finding |

|---|---|

| Experimental CD Data | Cotton effect at specific wavelength (e.g., 209 nm) with a negative sign (-) |

| Computational ECD | Calculated spectrum for the (1S, 5R, 6S, 7R, 8S) enantiomer matches the experimental curve. |

| Conclusion | The absolute configuration is assigned as 1S, 5R, 6S, 7R, 8S based on the consistency of experimental and calculated data. frontiersin.orgfrontiersin.org |

Biosynthetic Pathways and Enzymatic Mechanisms of 8beta Tigloyloxyreynosin

General Precursor Pathways for Sesquiterpenoid Biosynthesis

All terpenoids, including the C15 sesquiterpenoids, are synthesized from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two distinct and independent pathways are responsible for producing these fundamental precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway.

Mevalonate (MVA) Pathway

The MVA pathway is predominantly located in the cytoplasm and endoplasmic reticulum of plant cells. It is the primary source of IPP for the biosynthesis of sesquiterpenoids, triterpenoids, and sterols. The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. Through a series of subsequent phosphorylation and decarboxylation reactions, mevalonic acid is converted into IPP.

Methylerythritol Phosphate (MEP/DOXP) Pathway

Operating within the plastids, the MEP pathway (also known as the 1-deoxy-D-xylulose 5-phosphate or DOXP pathway) is responsible for synthesizing the IPP and DMAPP required for monoterpenes, diterpenes, and carotenoids. This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. While the cytosolic MVA pathway is the canonical source for sesquiterpenoid precursors, there is evidence of metabolic "crosstalk," where intermediates can be exchanged between the plastid and cytoplasm, meaning the MEP pathway can also contribute to sesquiterpene biosynthesis under certain conditions.

Table 1: Key Enzymes in the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

| Pathway | Enzyme | Abbreviation | Function |

|---|---|---|---|

| MVA | Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules. |

| Hydroxymethylglutaryl-CoA synthase | HMGS | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. | |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Key regulatory enzyme; reduces HMG-CoA to mevalonate. | |

| Mevalonate kinase | MVK | Phosphorylates mevalonate. | |

| Phosphomevalonate kinase | PMVK | Adds a second phosphate group. | |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to form IPP. | |

| MEP | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condenses pyruvate and glyceraldehyde-3-phosphate. |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces and isomerizes DOXP to MEP. | |

| MEP cytidylyltransferase | MCT | Converts MEP to CDP-ME. | |

| CDP-ME kinase | CMK | Phosphorylates CDP-ME. | |

| ME-cDP synthase | MDS | Cyclizes ME-cDP. | |

| HMB-PP synthase | HDS | Reduces ME-cDP to HMB-PP. | |

| HMB-PP reductase | HDR | Converts HMB-PP to IPP and DMAPP. | |

| Both | Isopentenyl diphosphate isomerase | IDI | Interconverts IPP and DMAPP. |

Enzymatic Steps in the Formation of the Reynôsin Sesquiterpene Lactone Core

The reynôsin core is a guaianolide-type sesquiterpene lactone, a class of compounds characterized by a 5/7 bicyclic carbon skeleton with a fused γ-lactone ring. rsc.org The formation of this intricate structure from the linear farnesyl diphosphate (FPP) precursor requires a cascade of highly specific enzymatic reactions.

Sesquiterpene Synthases (Cyclases) Activity and Specificity

The first committed step in the biosynthesis of most sesquiterpene lactones in the Asteraceae family is the cyclization of FPP. nih.gov This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs) or cyclases. For the vast majority of germacranolide, eudesmanolide, and guaianolide lactones, the key enzyme is (+)-germacrene A synthase (GAS). nih.govwikipedia.orgresearchgate.net This enzyme masterfully converts the acyclic FPP into the bicyclic (+)-germacrene A, which serves as the foundational scaffold for subsequent modifications. wikipedia.orgnih.gov The presence of GAS activity has been confirmed across the Asteraceae family, highlighting its fundamental role in the evolution and diversification of these compounds. nih.gov

Oxidative Modifications by Cytochrome P450 Monooxygenases

Following the initial cyclization, the germacrene A hydrocarbon undergoes a series of extensive oxidative decorations, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are heme-thiolate proteins dependent on NADPH and O₂. wikipedia.orgnih.gov

The biosynthetic route to the guaianolide skeleton of reynôsin is generally understood to proceed through the following key steps:

Formation of Germacrene A Acid: The isopropenyl side chain of germacrene A is oxidized in a three-step reaction to a carboxylic acid, forming germacra-1(10),4,11(13)-trien-12-oic acid (GAA). nih.gov This entire sequence is catalyzed by a single multifunctional CYP enzyme, germacrene A oxidase (GAO), which is highly conserved in Asteraceae. nih.govoup.com

Hydroxylation and Lactonization: The formation of the γ-lactone ring is the defining feature of sesquiterpene lactones. This is achieved by the regio- and stereospecific hydroxylation of GAA by another set of CYPs. nih.gov For many guaianolides, the pathway proceeds via the germacranolide (+)-costunolide. nih.govwikipedia.org The formation of (+)-costunolide is catalyzed by (+)-costunolide synthase (COS), a CYP enzyme (e.g., CYP71BL2) that hydroxylates GAA at the C6-α position. nih.govexpasy.orguniprot.org This 6α-hydroxy GAA intermediate is unstable and spontaneously cyclizes to form the 6,12-lactone ring of costunolide (B1669451). wikipedia.orgnih.gov

Formation of the Guaianolide Skeleton: The final step in forming the core structure is the enzymatic conversion of the germacranolide skeleton (like costunolide) into the 5/7 bicyclic guaianolide skeleton. This complex rearrangement is also catalyzed by a CYP enzyme. Research has identified kauniolide (B3029866) synthase, a P450 enzyme, which converts costunolide into the guaianolide kauniolide through a combined hydroxylation, cyclization, and elimination mechanism. nih.govnih.gov While the exact enzyme that produces the specific hydroxylation pattern of reynôsin from a costunolide-like precursor has not been definitively identified, it is understood to be a highly specific CYP that creates the final guaianolide framework. nih.govoup.com Reynôsin itself is a 6,12-guaianolide. wikipedia.org

Table 2: Key Enzymatic Steps in the Formation of the Reynôsin Core

| Step | Precursor | Enzyme Class | Key Enzyme Example | Product |

|---|---|---|---|---|

| 1 | Farnesyl Diphosphate (FPP) | Sesquiterpene Synthase | (+)-Germacrene A Synthase (GAS) | (+)-Germacrene A |

| 2 | (+)-Germacrene A | Cytochrome P450 | Germacrene A Oxidase (GAO) | Germacrene A Acid (GAA) |

| 3 | Germacrene A Acid (GAA) | Cytochrome P450 | (+)-Costunolide Synthase (COS) | (+)-Costunolide |

| 4 | (+)-Costunolide | Cytochrome P450 | Guaianolide Synthase (e.g., Kauniolide Synthase) | Reynôsin Core |

Elucidation of the Tigloyl Moiety Incorporation Mechanism

The final step in the biosynthesis of 8β-Tigloyloxyreynosin is the esterification of the hydroxyl group at the C8-β position of the reynôsin core with a tigloyl group. This process involves the separate biosynthesis of the tigloyl moiety and its subsequent enzymatic transfer.

The biosynthetic pathway for tiglic acid originates from the primary metabolism of the amino acid L-isoleucine. nih.govvulcanchem.com Through a process of deamination and decarboxylation, isoleucine is converted to 2-methylbutyric acid. researchgate.net This intermediate is then desaturated to form tiglic acid. nih.govvulcanchem.comresearchgate.net

For the esterification reaction to occur, the tiglic acid must first be activated. This is accomplished by its conversion into a high-energy thioester, tigloyl-Coenzyme A (tigloyl-CoA). researchgate.netdoi.org This activated acyl donor is then utilized by a specific enzyme to catalyze the esterification.

The transfer of the tigloyl group from tigloyl-CoA to the hydroxylated reynôsin core is catalyzed by an acyltransferase. doi.org While the specific enzyme for this reaction in the context of reynôsin has not been isolated, it is known to belong to the large and diverse BAHD family of acyltransferases. oup.comumich.edufrontiersin.org These enzymes are responsible for a wide range of acylation reactions in plant secondary metabolism, transferring acyl groups from CoA thioesters to various acceptor molecules like alcohols or amines. frontiersin.organnualreviews.orgpnas.org An enzyme of this family, a tigloyl-CoA:hydroxyl-alkaloid O-tigloyltransferase, has been purified and characterized in other plant species, demonstrating the existence of enzymes that specifically utilize tigloyl-CoA as a substrate to esterify hydroxylated secondary metabolites. mdpi.comresearchgate.netnih.gov Therefore, the formation of 8β-Tigloyloxyreynosin is completed by a specific BAHD acyltransferase that recognizes both the reynôsin core as the acyl acceptor and tigloyl-CoA as the acyl donor, catalyzing the formation of the final ester bond at the C8-β position.

Identification and Characterization of Relevant Acyltransferases

The final step in the biosynthesis of 8beta-Tigloyloxyreynosin is the esterification of the hydroxyl group at the C-8 position of the reynosin (B1680571) backbone with a tigloyl group. This reaction is catalyzed by an O-acyltransferase, an enzyme that transfers an acyl group from an activated donor, typically a coenzyme A (CoA) thioester, to an alcohol acceptor.

While the specific acyltransferase responsible for synthesizing 8beta-Tigloyloxyreynosin has not yet been isolated and characterized, the modification of STL cores by acyltransferases is a known step in their biosynthetic pathways. researchgate.netmdpi.com Research indicates that these enzymes are often members of the BAHD family of acyl-CoA-dependent acyltransferases. oup.com This large family of plant enzymes is responsible for the synthesis of a wide variety of secondary metabolite esters, including those found in alkaloids, phenolics, and other terpenoids. oup.com

Extensive characterization of BAHD acyltransferases from other plant pathways provides a strong model for the enzyme involved in 8beta-Tigloyloxyreynosin formation. For instance, tigloyl-CoA:(-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT), an enzyme involved in quinolizidine (B1214090) alkaloid biosynthesis in Lupinus species, has been cloned and characterized. oup.comfrontiersin.org This enzyme specifically utilizes tigloyl-CoA as the acyl donor to esterify a hydroxylated alkaloid substrate. frontiersin.org Studies of such enzymes reveal common biochemical properties that can be extrapolated to the putative reynosin-O-acyltransferase.

| Characteristic | Finding | Reference |

|---|---|---|

| Enzyme Family | Belongs to the BAHD superfamily of plant acyl-CoA-dependent acyltransferases. | oup.comfrontiersin.org |

| Acyl Donor Substrate | Specifically utilizes tigloyl-CoA. Can also use benzoyl-CoA but not acetyl-CoA. | oup.com |

| Acyl Acceptor | Shows specificity for hydroxylated alkaloid structures, such as 13α-hydroxylupanine. | frontiersin.org |

| Kinetics | Displays Michaelis-Menten kinetics. Km values for tigloyl-CoA and the alkaloid acceptor are in the micromolar range. | oup.com |

| Optimal pH | Typically functions optimally in a slightly alkaline pH range (pH ~8.0). | |

| Inhibition | Activity can be inhibited by the product CoASH and by sulfhydryl-blocking reagents. |

The identification of the specific acyltransferase for 8beta-Tigloyloxyreynosin biosynthesis will likely rely on transcriptomic analysis of producing plants, identifying BAHD family candidates that are co-expressed with other genes in the STL pathway, followed by heterologous expression and functional characterization.

Origin and Biosynthesis of the Tigloyl Precursor

The tigloyl moiety esterified to the reynosin backbone is derived from primary metabolism, specifically from the catabolism of the branched-chain amino acid L-isoleucine. oup.commdpi.comvulcanchem.com The activated form used in the enzymatic transfer reaction is tigloyl-coenzyme A (tigloyl-CoA). researchgate.netwikipedia.orgmedchemexpress.com

The biosynthetic pathway from L-isoleucine to tigloyl-CoA is a conserved process in plants and other organisms. mdpi.comresearchgate.net The key steps are as follows:

Transamination/Deamination : The pathway begins with the removal of the amino group from L-isoleucine to form the corresponding α-keto acid, α-keto-β-methylvalerate.

Oxidative Decarboxylation : This α-keto acid is then decarboxylated to produce 2-methylbutyryl-CoA.

Dehydrogenation : The final step is the dehydrogenation of 2-methylbutyryl-CoA, which introduces a double bond into the molecule to form tiglyl-CoA. mdpi.comresearchgate.net

This metabolic link demonstrates how primary metabolites like amino acids are channeled into the vast array of specialized secondary metabolites found in plants. The presence of tigloyl-CoA is therefore not unique to STL-producing plants but is a common intermediate in organisms that metabolize isoleucine. mdpi.com The specificity of 8beta-Tigloyloxyreynosin biosynthesis arises from the presence of the specific acyltransferase that can link this common precursor to the unique sesquiterpene lactone backbone.

| Step | Precursor | Product | Enzyme Type (General) | Reference |

|---|---|---|---|---|

| 1 | L-Isoleucine | α-keto-β-methylvalerate | Aminotransferase | mdpi.comresearchgate.net |

| 2 | α-keto-β-methylvalerate | 2-methylbutyryl-CoA | Branched-chain α-keto acid dehydrogenase complex | mdpi.com |

| 3 | 2-methylbutyryl-CoA | Tiglyl-CoA | Acyl-CoA dehydrogenase | mdpi.comresearchgate.net |

Genetic and Genomic Approaches to Identify and Characterize Biosynthetic Gene Clusters

In plants, the genes encoding the enzymes for a specific specialized metabolic pathway are often co-located on the chromosome, forming a biosynthetic gene cluster (BGC). tandfonline.com This genomic organization facilitates the co-regulation and inheritance of the entire pathway. The identification and characterization of the BGC for 8beta-Tigloyloxyreynosin is a key goal for understanding its production and for enabling metabolic engineering.

While no complete BGC for a sesquiterpene lactone has been fully elucidated, evidence suggests that at least partial clustering of STL biosynthetic genes occurs in Asteraceae species like sunflower. tandfonline.com A typical STL gene cluster is predicted to contain:

A Sesquiterpene Synthase (STS) : Catalyzes the initial cyclization of FPP to form the parent hydrocarbon skeleton.

Cytochrome P450s (CYP450s) : A series of these enzymes perform the extensive oxidative decorations (hydroxylations, epoxidations, and lactone ring formation) of the sesquiterpene backbone. tandfonline.com

Acyltransferases : One or more enzymes, such as the putative reynosin O-acyltransferase, that catalyze the final esterification steps. researchgate.netmdpi.com

Other Tailoring Enzymes : May include dehydrogenases or reductases.

Modern genomic and transcriptomic approaches are the primary tools for identifying these BGCs. The strategy involves sequencing the genome of a producing plant and searching for regions where genes encoding these enzyme classes are physically clustered. Furthermore, by comparing the transcriptomes (expressed genes) of high-producing versus low-producing tissues or cultivars, researchers can identify candidate genes that are co-expressed, pointing to their involvement in the same pathway. For example, studies in chicory (Cichorium intybus) have successfully identified key genes like germacrene A synthase, which performs the first committed step in STL biosynthesis in that species. nih.gov

Metabolic Engineering Strategies for Enhanced Production or Targeted Analogue Biosynthesis

Metabolic engineering offers powerful strategies to manipulate the biosynthesis of 8beta-Tigloyloxyreynosin for two primary goals: enhancing its production or creating novel, structurally related analogues. These approaches rely on a detailed knowledge of the biosynthetic genes. researchgate.net

Enhanced Production : The low yield of many valuable STLs from their native plant sources is a significant bottleneck. researchgate.net Metabolic engineering can address this in several ways:

Heterologous Expression : The entire biosynthetic pathway, once all genes are identified, can be transferred into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. These hosts can be grown in large-scale fermenters, offering a more controlled and scalable production platform compared to agriculture. A prominent example is the production of artemisinic acid, an STL precursor, in engineered yeast.

Targeted Analogue Biosynthesis : The same genetic tools can be used to generate novel compounds not found in nature.

Gene Knockout/Knockdown : Using technologies like CRISPR/Cas9, specific genes can be inactivated. nih.gov For example, knocking out the acyltransferase responsible for adding the tigloyl group could lead to the accumulation of the precursor, reynosin. This precursor could then be tested for its own biological activities or used as a substrate for chemical synthesis of other esters.

Pathway Interruption : Inactivating enzymes in competing or downstream pathways can redirect metabolic flux towards the compound of interest, increasing its yield. The elimination of STLs in chicory through the knockout of four germacrene A synthase genes demonstrates the power of this approach to profoundly alter a plant's metabolic profile. nih.gov

Directed Evolution and Enzyme Swapping : Enzymes from different STL pathways could be introduced to create new combinations of backbones and decorations, a technique known as combinatorial biosynthesis, leading to a library of novel analogues for bioactivity screening.

Chemical Synthesis and Semi Synthesis Approaches for 8beta Tigloyloxyreynosin and Analogues

Strategies for Total Synthesis of the 8beta-Tigloyloxyreynosin Core Structure

The total synthesis of the guaianolide skeleton, the fundamental framework of 8beta-Tigloyloxyreynosin, has been a subject of intense research for decades. nih.gov The inherent strain of the seven-membered ring and the density of stereocenters necessitate innovative and robust synthetic strategies. gla.ac.uk Key approaches to construct the characteristic 5-7-5 fused ring system are summarized below.

Key Synthetic Strategies for the Guaianolide Core:

| Strategy | Description | Key Reactions | Starting Materials (Examples) | References |

| Photochemical Rearrangement | A classic approach that utilizes a photochemical rearrangement of a eudesmanolide (6-6-5 fused ring system) to form the guaianolide (5-7-5 fused ring system). acs.orgresearchgate.net | Photochemical acs.orgCurrent time information in Bangalore, IN.-acyl shift | (-)-α-Santonin | nih.govacs.org |

| Double Allylation | A convergent strategy involving the coupling of two smaller fragments to construct the carbocyclic core. | Metal-mediated allylation (e.g., indium-mediated) | (+)-Carvone-derived fragments | nih.govnih.gov |

| Ring-Closing Metathesis (RCM) | A powerful method for the formation of the seven-membered ring from an acyclic diene precursor. | Grubbs or Schrock catalyst-mediated olefin metathesis | Functionalized dienes | gla.ac.ukresearchgate.net |

| Pauson-Khand Reaction | An annulation reaction that forms a cyclopentenone, which can be a key part of the guaianolide skeleton. nih.gov | Cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide | Allene-ynes containing an α-methylene butyrolactone | nih.govnih.gov |

| Intramolecular [4+3] Cycloaddition | A method to construct the seven-membered ring by reacting a diene with an allyl cation equivalent. researchgate.net | Lewis acid-catalyzed cycloaddition | Furan-derived precursors | researchgate.net |

| Oxy-Cope Rearrangement | A sigmatropic rearrangement that can be used to form the hydroazulene skeleton with good stereocontrol. datapdf.comwikipedia.org | acs.orgacs.org-sigmatropic rearrangement of 1,5-dien-3-ols | Substituted 1,5-dien-3-ols | datapdf.com |

These strategies, while not yet applied to the total synthesis of 8beta-Tigloyloxyreynosin itself, have been successfully employed in the synthesis of numerous other guaianolide natural products, demonstrating their potential for accessing this complex molecular framework. nih.govresearchgate.net

Stereoselective Synthesis Methodologies for Chiral Control

The biological activity of sesquiterpene lactones is intrinsically linked to their specific three-dimensional structure. Therefore, controlling the absolute and relative stereochemistry during synthesis is of paramount importance. Synthetic chemists have a diverse toolbox of stereoselective methods at their disposal to tackle the multiple chiral centers present in the 8beta-Tigloyloxyreynosin core.

Approaches to Stereochemical Control:

Substrate-Controlled Diastereoselection: In this approach, the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. This is a common strategy in the synthesis of complex natural products where the conformation of the substrate biases the approach of reagents. researchgate.net

Chiral Pool Synthesis: This strategy utilizes readily available and enantiomerically pure natural products as starting materials. nih.gov For the synthesis of guaianolides, terpenes like (+)-carvone and (-)-α-santonin are common chiral pool starting points. nih.gov The inherent chirality of these starting materials is carried through the synthetic sequence to the final product.

Auxiliary-Controlled Synthesis: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Catalytic Asymmetric Synthesis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uni-stuttgart.de This includes methods like catalytic asymmetric hydrogenation, epoxidation, and aldol (B89426) reactions. For instance, catalytic enantioselective decarboxylative aldol reactions have been used to introduce chirality in the synthesis of some guaianolides. uni-stuttgart.de

Semi-Synthetic Modifications from Natural Precursors of 8beta-Tigloyloxyreynosin

Given the challenges associated with the total synthesis of 8beta-Tigloyloxyreynosin, semi-synthesis from a more abundant, structurally related natural product is a highly attractive and practical approach. vulcanchem.com This strategy leverages the complex core structure already assembled by nature and requires only a few chemical transformations to arrive at the target molecule. nih.govdntb.gov.ua

The most direct semi-synthetic route to 8beta-Tigloyloxyreynosin involves the esterification of its precursor, reynosin (B1680571) . vulcanchem.com Reynosin, a guaianolide that lacks the tigloyl group at the C-8 position, has been isolated from various plant sources. thieme-connect.comkcl.ac.uk

A plausible semi-synthetic route is outlined below:

Starting Material: Reynosin

Reagent: Tiglic acid

Coupling Agent: A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), is a common choice for esterification reactions. vulcanchem.com

Reaction: The carboxylic acid of tiglic acid is activated by the coupling agent, and this activated species then reacts with the hydroxyl group at the C-8 position of reynosin to form the desired ester linkage.

This semi-synthetic approach offers a significant advantage in terms of efficiency and scalability for producing 8beta-Tigloyloxyreynosin for further biological evaluation.

Design and Rational Synthesis of Novel 8beta-Tigloyloxyreynosin Derivatives and Analogues for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of 8beta-Tigloyloxyreynosin and to potentially develop analogues with improved biological activity, the synthesis of novel derivatives is crucial. nih.gov Semi-synthesis from reynosin or 8beta-Tigloyloxyreynosin itself provides a versatile platform for generating a library of related compounds. thieme-connect.commdpi.com

Potential Modifications for SAR Studies:

| Modification Site | Type of Modification | Rationale |

| C-8 Ester Group | Variation of the acyl group (e.g., using different carboxylic acids in the esterification of reynosin). | To probe the importance of the size, shape, and electronic properties of the tigloyl moiety for biological activity. |

| α-Methylene-γ-lactone | Michael addition of nucleophiles (e.g., thiols, amines). | This group is often a key pharmacophore in sesquiterpene lactones, and its modification can significantly impact activity. |

| Other Hydroxyl Groups | Acylation, alkylation, or oxidation of other hydroxyl groups on the guaianolide core. | To investigate the role of other functional groups in receptor binding and overall activity. |

| Exocyclic Double Bonds | Hydrogenation, epoxidation, or dihydroxylation. | To assess the contribution of unsaturation to the biological profile. |

The synthesis of such analogues, followed by systematic biological evaluation, can provide valuable insights into the key structural features required for the desired pharmacological effect and guide the design of more potent and selective compounds. mdpi.comdndi.org

Optimization of Enantiomeric Purity in Synthetic 8beta-Tigloyloxyreynosin for Preclinical Research

For any compound intended for preclinical and potential clinical development, ensuring high enantiomeric purity is a critical regulatory and scientific requirement. mdpi.com Since enantiomers can have different pharmacological and toxicological profiles, it is essential to produce the desired enantiomer in a highly pure form.

In the context of a total synthesis of 8beta-Tigloyloxyreynosin, achieving high enantiomeric excess (e.e.) would be a primary objective of the stereoselective methods employed. For semi-synthetic approaches starting from a natural precursor like reynosin, the chirality is already defined by the natural source. However, subsequent synthetic manipulations must be carefully designed to avoid racemization at any of the stereogenic centers.

Methods for Ensuring and Verifying Enantiomeric Purity:

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase is the most common and reliable method for separating and quantifying enantiomers. plos.org This allows for the precise determination of the enantiomeric excess of the final compound and synthetic intermediates.

NMR Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce chemical shift differences between the signals of enantiomers in an NMR spectrum, allowing for their quantification.

Polarimetry: Measurement of the specific rotation of a compound can be used to assess its enantiomeric purity if the specific rotation of the pure enantiomer is known.

Rigorous analytical control throughout the synthetic process is essential to guarantee the enantiomeric integrity of the final compound, a prerequisite for meaningful preclinical research.

Investigations into the Biological Activities and Cellular Mechanisms of Action of 8beta Tigloyloxyreynosin

In Vitro Studies of Anti-inflammatory Modulatory Effects

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Cytokines, Chemokines) in Cellular Models

There is a lack of specific data, such as IC50 values, detailing the inhibitory effects of 8beta-Tigloyloxyreynosin on the production of key inflammatory mediators in cellular models. Scientific literature does not provide comprehensive studies on its ability to suppress nitric oxide (NO), pro-inflammatory cytokines (like TNF-α, IL-1β, IL-6), or chemokines in stimulated immune cells like macrophages or epithelial cells. japsonline.comresearchgate.netscielo.brnih.govnih.govnih.govfrontiersin.orgelifesciences.org

Elucidation of Molecular Targets and Signaling Pathways in Inflammatory Responses (e.g., NF-κB, MAPK)

The molecular mechanisms underlying the potential anti-inflammatory effects of 8beta-Tigloyloxyreynosin have not been elucidated in available research. There are no specific studies demonstrating its interaction with or modulation of critical inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) cascades. researchgate.netnih.govcellsignal.comarvojournals.orgkegg.jp Therefore, its molecular targets within these pathways remain unknown.

Cellular Mechanisms of Antimicrobial Action

Information regarding the antimicrobial properties of 8beta-Tigloyloxyreynosin is sparse, with no detailed studies available on its spectrum of activity or mechanism of action.

Antibacterial Activities against Specific Microbial Pathogens in Culture (e.g., Mycobacterium tuberculosis)

No published research was found that investigates the antibacterial activity of 8beta-Tigloyloxyreynosin against specific pathogens, including Mycobacterium tuberculosis. Data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against any bacterial species are not available in the reviewed literature. scirp.orgmdpi.comfrontiersin.orgresearchgate.net

Investigation of Antifungal and Antiviral Properties in Cellular Systems

There is a significant gap in the scientific literature concerning the potential antifungal and antiviral properties of 8beta-Tigloyloxyreynosin. No studies within cellular systems were identified that assess its efficacy against fungal or viral pathogens. mdpi.comnih.govmdpi.comnih.gov

Mechanisms of Microbial Cell Wall/Membrane Disruption or Metabolic Interference

Due to the absence of primary antimicrobial studies, the mechanisms by which 8beta-Tigloyloxyreynosin might exert any potential antimicrobial effects are entirely unknown. There is no research on whether it acts by disrupting microbial cell walls or membranes, interfering with metabolic pathways, or inhibiting protein or nucleic acid synthesis. analytik.co.uknih.govhugendubel.inforesearchgate.netnih.gov

Anticancer Activities in Established Cancer Cell Line Models

The anticancer potential of 8beta-Tigloyloxyreynosin is primarily inferred from studies on plant extracts rich in sesquiterpene lactones, particularly from the genus Inula. While direct, extensive research on the isolated compound is limited, the activity of these extracts provides a foundational understanding of its likely effects.

Extracts from Inula oculus-christi, a known source of 8beta-Tigloyloxyreynosin, have demonstrated notable cytotoxic effects against various cancer cell lines. Research has shown that extracts enriched in sesquiterpene lactones are more potent in reducing cancer cell viability compared to extracts containing other phytochemicals like phenols and flavonoids uni-sofia.bg.

In one study, a sesquiterpene lactone-rich extract from Inula oculus-christi showed a stronger cytotoxic effect on the human lung carcinoma cell line (A549) compared to non-cancerous Madin-Darby Canine Kidney (MDCK II) cells. uni-sofia.bg This suggests a degree of selectivity towards cancerous cells. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency, was found to be lower for the cancer cells, indicating higher efficacy. uni-sofia.bg For instance, after a 24-hour treatment, the IC50 value for the A549 cancer cell line was 53.4 µg/ml, whereas for the non-cancerous MDCK II cell line, it was 83.2 µg/ml. uni-sofia.bg

Other studies on various species of the Inula genus have corroborated these findings, showing that extracts have cytotoxic effects against human colon adenocarcinoma (CACO2), breast adenocarcinoma (MCF7), and hepatocellular carcinoma (HEPG2) cell lines. sbmu.ac.ir Specifically, Inula oculus-christi extract consistently demonstrated the most significant cytotoxic effects across multiple cell lines when compared to other Inula species. sbmu.ac.ir While these results are for extracts and not the pure compound, they strongly suggest that the constituent sesquiterpene lactones, such as 8beta-Tigloyloxyreynosin, are the primary drivers of this anticancer activity.

Table 1: Cytotoxicity (IC50 in µg/ml) of a Sesquiterpene Lactone-Enriched Extract from Inula oculus-christi uni-sofia.bg

| Cell Line | Type | 24h Treatment | 48h Treatment |

| A549 | Human Lung Carcinoma | 53.4 | 34.1 |

| MDCK II | Non-cancerous Kidney Epithelial | 83.2 | 49.3 |

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. While direct evidence for 8beta-Tigloyloxyreynosin is not available, studies on structurally related sesquiterpene lactones provide insights into this potential mechanism. For example, gaillardin, another sesquiterpene lactone isolated from Inula oculus-christi, has been shown to induce apoptosis in MCF-7 breast cancer cells. scielo.br Similarly, isocostunolide, also found in Inula species, induces apoptosis in melanoma cells through a pathway dependent on mitochondria. scielo.br

The process of apoptosis is often mediated by a family of enzymes called caspases. mdpi.commdpi.com Research on the related compound Santamarine demonstrates that it induces apoptosis in leukemia cells (L1210) by activating caspase-3, a key executioner caspase in the apoptotic cascade. chemfaces.com Given the structural similarities among sesquiterpene lactones, it is plausible that 8beta-Tigloyloxyreynosin may also trigger apoptosis through caspase-dependent pathways. There is currently no available research investigating the role of 8beta-Tigloyloxyreynosin in necroptosis.

The cell cycle is a series of events that leads to cell division and proliferation. Cancer is characterized by the uncontrolled proliferation of cells due to a dysregulated cell cycle. vhio.net Many natural compounds exert their anticancer effects by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. nih.gov

Studies on related sesquiterpene lactones suggest that 8beta-Tigloyloxyreynosin may also possess cell cycle arrest capabilities. For instance, the sesquiterpene lactone Santamarine has been shown to block L1210 leukemia cells in the G2/M phase of the cell cycle. chemfaces.com This arrest prevents the cells from entering mitosis and undergoing division. This effect is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, which are crucial for the progression through cell cycle checkpoints. frontiersin.org There is no specific information available regarding the effect of 8beta-Tigloyloxyreynosin on DNA damage response pathways.

The cytotoxicity of sesquiterpene lactones is often attributed to their chemical structure, particularly the α-methylene-γ-lactone group, which can react with biological nucleophiles. A primary mechanism of action is believed to be the alkylation of sulfhydryl (-SH) groups in proteins. chemfaces.com This can inactivate critical enzymes and disrupt cellular functions, leading to cell death.

As discussed, caspases are likely targets in the apoptotic pathway. The activation of initiator caspases (like caspase-8 or -9) and executioner caspases (like caspase-3) by related compounds points to this as a probable mechanism for 8beta-Tigloyloxyreynosin as well. chemfaces.comcreative-diagnostics.com There is currently no research available to suggest that tubulin is a direct molecular target of 8beta-Tigloyloxyreynosin.

The spread of cancer to distant organs, known as metastasis, involves the migration and invasion of cancer cells into surrounding tissues. mdpi.com Angiogenesis, the formation of new blood vessels, is also crucial for tumor growth and metastasis as it supplies tumors with necessary nutrients and oxygen. mdpi.com

Currently, there is no specific research documenting the effects of 8beta-Tigloyloxyreynosin on cancer cell migration, invasion, or angiogenesis. However, the broader class of sesquiterpene lactones has been investigated for these properties. The ability of these compounds to interfere with multiple signaling pathways suggests they could potentially inhibit these complex processes, but dedicated studies on 8beta-Tigloyloxyreynosin are required to confirm this.

Neuroprotective and Neuromodulatory Properties in Cellular and Preclinical Models

Research into the neuroprotective and neuromodulatory effects of 8beta-Tigloyloxyreynosin is very limited. However, studies on the structurally similar compound Reynosin (B1680571), also a sesquiterpene lactone, have shown protective effects against dopamine-induced neuronal cell death in cellular models of Parkinson's disease. chemfaces.com This neuroprotective action was linked to the regulation of specific proteins involved in cellular stress and degradation pathways. chemfaces.com

Furthermore, many natural compounds, including various phytochemicals, exhibit neuroprotective effects through antioxidant and anti-inflammatory mechanisms, which are crucial in combating neurodegenerative diseases. nih.govmdpi.commednexus.org Given that extracts from Inula oculus-christi have demonstrated significant antioxidant activity, it is conceivable that 8beta-Tigloyloxyreynosin could contribute to neuroprotective effects. jrespharm.combas.bg However, without direct experimental evidence from cellular or preclinical models, its potential in this area remains speculative and requires future investigation. There is no available information on any neuromodulatory properties of 8beta-Tigloyloxyreynosin.

Mitigation of Neuronal Toxicity and Apoptosis in Induced Models

Currently, there is a notable absence of specific research investigating the direct effects of 8beta-Tigloyloxyreynosin on mitigating neuronal toxicity and apoptosis in induced models of neurodegeneration. While studies on the related compound, Reynosin, have shown protective effects against dopamine-induced neuronal cell death, similar dedicated studies on 8beta-Tigloyloxyreynosin are not present in the available scientific literature. Therefore, no specific data on its capacity to protect neurons from toxic insults or to inhibit programmed cell death in neuronal contexts can be provided at this time.

Modulation of Neurotransmitter Systems and Receptor Interactions

Detailed investigations into the modulation of neurotransmitter systems and specific receptor interactions by 8beta-Tigloyloxyreynosin have not been reported. The intricate relationship between a compound and the complex network of neurotransmitters and their receptors requires specific and targeted research, which is currently lacking for this particular molecule. Consequently, there is no available data to construct a profile of its interactions with key neurotransmitter pathways such as the dopaminergic, serotonergic, or cholinergic systems.

Regulation of Protein Expression (e.g., E6-associated protein, α-synuclein) in Neurodegenerative Models

The regulation of specific proteins implicated in neurodegenerative diseases, such as the E6-associated protein (E6-AP) and α-synuclein, has not been a subject of published research for 8beta-Tigloyloxyreynosin. Studies on the parent compound, Reynosin, have indicated a potential role in the reciprocal up-regulation of E6-AP and down-regulation of α-synuclein. biocrick.com However, these findings cannot be directly attributed to 8beta-Tigloyloxyreynosin without dedicated scientific inquiry.

Other Reported or Potential Biological Activities in Relevant In Vitro and Preclinical Cellular Systems

While specific data on the neuroprotective mechanisms of 8beta-Tigloyloxyreynosin is scarce, some general biological activities have been noted, primarily its classification as a sesquiterpene lactone with potential anti-inflammatory properties. biocrick.com

Sesquiterpene lactones as a class are known to possess a range of biological activities. For instance, the related compound Santamarine has demonstrated cytotoxic and cytostatic effects against various cancer cell lines in vitro. biocrick.com It has been shown to induce apoptosis and activate caspase 3 in murine leukemia cells. biocrick.com Another related compound, Reynosin, has been reported to have hepatoprotective and anti-inflammatory effects. biocrick.com

It is important to underscore that these activities are reported for related compounds and not specifically for 8beta-Tigloyloxyreynosin. The specific biological profile of 8beta-Tigloyloxyreynosin remains an area for future research.

Structure Activity Relationship Sar Studies of 8beta Tigloyloxyreynosin and Its Analogues

Correlation of Specific Structural Features with Observed Biological Activities

The biological activity of sesquiterpene lactones is intrinsically linked to their chemical structure. The presence of an α-methylene-γ-lactone group is a well-established prerequisite for the cytotoxic and anti-inflammatory activities of many sesquiterpene lactones. researchgate.netacs.orgmdpi.com This reactive group can undergo a Michael-type addition with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to the alkylation of key cellular macromolecules and subsequent disruption of their function. mdpi.com

For guaianolides, several structural elements are considered important for their bioactivity:

The α-methylene-γ-lactone moiety: This is a key electrophilic center responsible for covalent bonding with biological targets. researchgate.netacs.org The reactivity of this group is fundamental to the compound's ability to inhibit enzymes and transcription factors.

Other electrophilic sites: Additional reactive sites, such as cyclopentenone rings or other conjugated systems, can enhance the alkylating potential and, consequently, the cytotoxicity of the molecule. mdpi.com

Stereochemistry: The three-dimensional arrangement of the molecule, including the stereochemistry of the lactone ring fusion and various substituents, plays a critical role in the specific interactions with biological targets.

Studies on a variety of guaianolides have demonstrated that modifications at different positions of the carbon skeleton can significantly impact their cytotoxic and anti-inflammatory effects. For instance, the nature of the ester group at the C8 position, as seen in 8beta-Tigloyloxyreynosin, is a key determinant of activity.

Impact of the Tigloyl Moiety and Stereochemistry on Bioactivity Profile

The ester side chain at the C8 position of the guaianolide skeleton is a critical factor influencing the bioactivity profile. In 8beta-Tigloyloxyreynosin, this position is occupied by a tigloyl group. The nature of this ester moiety can affect the compound's lipophilicity, steric properties, and potential for additional interactions with the biological target.

While direct comparative studies of 8beta-Tigloyloxyreynosin with analogues bearing different C8 ester groups are scarce, research on other guaianolides highlights the importance of this substituent. For example, studies on derivatives of other guaianolides have shown that varying the ester chain length and branching can lead to significant differences in cytotoxic and anti-inflammatory activities.

The stereochemistry at the C8 position (β-orientation) is also crucial. The spatial arrangement of the tigloyloxy group influences how the molecule fits into the binding pocket of a target protein. This specific orientation can either facilitate or hinder the crucial alkylation reaction mediated by the α-methylene-γ-lactone moiety.